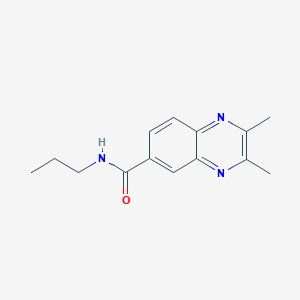![molecular formula C14H20N2O2 B7510823 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that belongs to the pyridine family and has a molecular formula of C14H19N2O2.
作用机制
The mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. In addition, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been shown to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one inhibits the proliferation of various cancer cell lines and induces apoptosis. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has anti-tumor and anti-inflammatory effects. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has several advantages for lab experiments. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is a stable and readily available compound that can be easily synthesized in large quantities. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is also soluble in various solvents, making it easy to handle in experiments. However, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has some limitations for lab experiments. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is a relatively new compound, and its mechanism of action is not fully understood. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one also has limited bioavailability, which may limit its use in vivo.
未来方向
There are several future directions for the study of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one. One direction is to further investigate the mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one and its potential targets. Another direction is to optimize the synthesis method of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one to improve its yield and purity. In addition, further studies are needed to evaluate the toxicity and pharmacokinetics of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one in vivo. Finally, the potential applications of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one in other fields such as material science and catalysis should be further explored.
Conclusion:
In conclusion, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is a promising compound that has potential applications in various fields such as medicinal chemistry, material science, and catalysis. The synthesis method of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been optimized to obtain high yields and purity. The mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one involves the inhibition of various enzymes and signaling pathways. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one and its applications in various fields.
合成方法
The synthesis of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one involves the condensation reaction between 2-acetylpyridine and 2-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation steps. This synthesis method has been optimized to obtain high yields and purity of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one.
科学研究应用
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been used as a catalyst for various chemical reactions.
属性
IUPAC Name |
1-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-6-2-5-10-16(12)14(18)8-11-15-9-4-3-7-13(15)17/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGDECXDQRLLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)


![(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)
![N-[(3,4-dimethylphenyl)imino-diphenyl-lambda5-phosphanyl]pyridin-3-amine](/img/structure/B7510767.png)

![(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510771.png)


![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
